

Comparative Guide: (R)-6-Chlorochroman-4-amine vs. Des-chloro Analogs

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Compound of Interest

Compound Name: (R)-6-Chlorochroman-4-amine hcl

CAS No.: 1257526-90-1

Cat. No.: B2915475

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Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary

(R)-6-Chlorochroman-4-amine is a privileged pharmacophore in medicinal chemistry, serving as a key scaffold for serotonin receptor ligands (e.g., 5-HT_{2C} agonists), enzyme inhibitors, and GPCR modulators. Its distinction from the des-chloro analog ((R)-chroman-4-amine) is critical; the C6-chlorine atom modulates metabolic stability (blocking CYP450 oxidation at the para-position), lipophilicity, and ligand-target binding kinetics via halogen bonding.

This guide provides a rigorous, data-driven framework to distinguish (R)-6-chlorochroman-4-amine from its des-chloro and enantiomeric counterparts using self-validating analytical protocols.

Structural Elucidation: The "Identity" Test

Objective: Definitively prove the presence of the 6-chloro substituent versus the des-chloro analog.

A. Mass Spectrometry (The "Smoking Gun")

The most immediate differentiator is the chlorine isotope signature. The des-chloro analog ($C_9H_{11}NO$) lacks the distinct ^{37}Cl contribution.

Feature	(R)-6-Chlorochroman-4-amine	(R)-Chroman-4-amine (Des-chloro)
Molecular Formula	$C_9H_{10}ClNO$	$C_9H_{11}NO$
Monoisotopic Mass	~183.045 Da	~149.084 Da
Isotope Pattern (M:M+2)	3:1 Ratio (due to $^{35}Cl/^{37}Cl$ natural abundance)	No M+2 peak (only minor ^{13}C contribution)
Fragmentation (MS/MS)	Loss of NH_3 (-17) followed by retro-Diels-Alder; Cl remains on aromatic fragment.	Loss of NH_3 ; clean aromatic fragmentation.

B. NMR Spectroscopy (Aromatic Region Analysis)

The 6-chloro substitution breaks the symmetry and coupling patterns of the benzene ring found in the des-chloro analog.

- Des-chloro Analog: Displays a 4-proton aromatic region with complex multiplet splitting (ABCD system).
- 6-Chloro Analog: Displays a 3-proton aromatic region.
 - H5 (peri-position): Appears as a doublet (meta-coupling, $J \sim 2.5$ Hz) or singlet, significantly deshielded due to the ortho-chloro and peri-amine effect.
 - H7/H8: Distinct ABX or AMX system depending on solvent.

“

Critical Checkpoint: If your ^1H NMR shows an integral of 4.0 in the 6.5–7.5 ppm region, you have the des-chloro impurity or a positional isomer (e.g., 5-chloro or 8-chloro).

Stereochemical Purity: The "Chirality" Test

Objective: Quantify Enantiomeric Excess (ee%) of the (R)-isomer against the (S)-isomer.

Separating primary amines on chiral stationary phases (CSP) often requires mobile phase modifiers to suppress tailing caused by the basic nitrogen interacting with silanols.

Protocol A: Chiral SFC/HPLC Method

Based on polysaccharide derivative columns (e.g., Chiralpak IC/AD).

- Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent.
- Mobile Phase: CO_2 / Isopropanol (60:40 to 80:20).
- Modifier: 0.1% Isobutylamine or Diethylamine (Crucial for peak shape).
- Flow Rate: 2.0 - 3.0 mL/min.
- Detection: UV @ 210 nm or 254 nm.
- Expected Result:
 - (R)-Enantiomer:
~4.5 min (Method dependent).
 - (S)-Enantiomer:
~5.2 min.

- Note: Elution order must be confirmed with a known standard as it varies by column.

Optical Rotation

- (R)-6-Chlorochroman-4-amine: Typically levorotatory () or dextrorotatory depending on the salt form (HCl vs free base).
- Standardization: Always report solvent (e.g., MeOH vs CHCl₃) as rotation sign can invert.

Physicochemical Profiling: The "Performance" Test

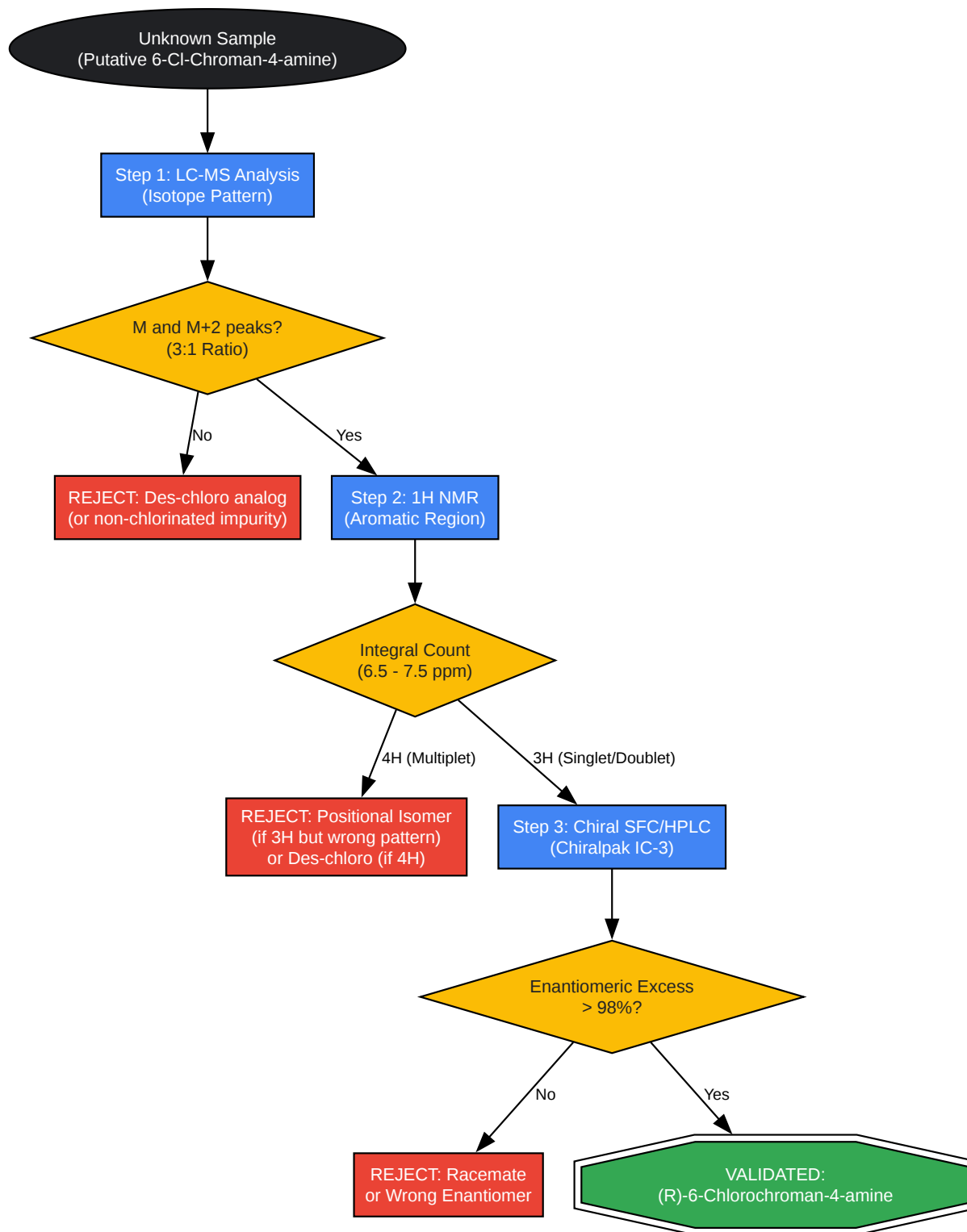
Objective: Compare functional properties relevant to drug delivery.

Property	(R)-6-Chloro Analog	Des-chloro Analog	Impact on Drug Design
Lipophilicity (cLogP)	~1.8 - 2.1	~1.1 - 1.3	Cl increases permeability but decreases solubility.
pKa (Conjugate Acid)	~8.9	~9.4	Cl (EWG) inductively reduces amine basicity, altering ionization at physiological pH.
Metabolic Stability	High	Low	Cl blocks para-hydroxylation by CYP450.

Visualizations & Workflows

Diagram 1: Analytical Decision Tree

This workflow ensures no false positives when identifying the target molecule.

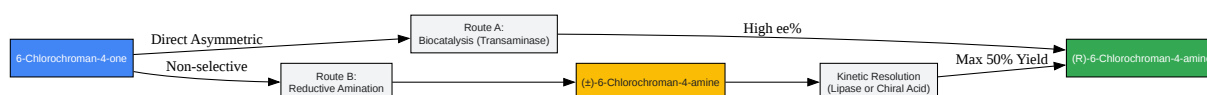


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Caption: Step-by-step analytical validation workflow to distinguish 6-chloro analogs from des-chloro impurities and enantiomers.

Diagram 2: Synthesis & Resolution Logic

Understanding the origin of the molecule helps predict impurities.



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Caption: Comparison of direct asymmetric synthesis (Transaminase) vs. classical resolution routes.

Experimental Protocols

Protocol 1: Determination of Chlorine Substitution (LC-MS)

- Sample Prep: Dissolve 0.1 mg of sample in MeOH.
- Method: ESI+ Mode.
- Analysis: Scan range 100–300 m/z.
- Validation Criteria: Locate parent ion

.

o If

and

(3:1 intensity), confirm 6-Chloro.

- If

(single peak), confirm Des-chloro.

Protocol 2: Chiral Purity Assay

- Column: Chiralpak IC-3 (mm, 5 μ m).
- Mobile Phase:
 - Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Temperature: 25°C.
- Flow Rate: 1.0 mL/min.
- Injection: 5 μ L (1 mg/mL in mobile phase).
- Calculation:

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